7-Ketodeoxycholic acid

Description

RN given refers to (3 alpha,5 beta,12 alpha)-isome

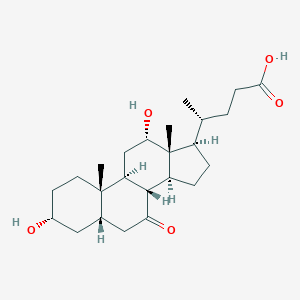

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCPKKNRWFXMAT-RRWYKFPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314217 | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

911-40-0 | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-KETODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Overview of 7 Ketodeoxycholic Acid As a Bile Acid Derivative

7-Ketodeoxycholic acid (7-KDCA) is a secondary bile acid, meaning it is not synthesized directly by the liver but is instead formed in the intestines through the metabolic action of gut microbiota on primary bile acids. avantiresearch.comjst.go.jp Specifically, it is a derivative of cholic acid, one of the two primary bile acids synthesized from cholesterol in the liver. avantiresearch.comsigmaaldrich.com Structurally, it is classified as a dihydroxy bile acid and an oxo-5-beta-cholanic acid. sigmaaldrich.comfoodb.ca The chemical transformation carried out by intestinal bacteria involves the oxidation of the hydroxyl group at the C-7 position of the steroid nucleus into a keto group, resulting in the formation of 7-KDCA. jst.go.jp This microbial modification is a key step in the creation of the diverse pool of bile acids found in the gastrointestinal tract. jst.go.jp

Bile acids are amphipathic molecules, possessing both hydrophobic and hydrophilic regions, which allows them to act as detergents in the digestive system. researchgate.net This characteristic is crucial for their function in lipid solubilization. researchgate.net 7-KDCA, as a member of this class of compounds, shares these fundamental properties and participates in the broader physiological roles attributed to bile acids. sigmaaldrich.comsmolecule.com

| Property | Description | Reference |

| Classification | Secondary Bile Acid, Dihydroxy Bile Acid | avantiresearch.comfoodb.ca |

| Primary Precursor | Cholic Acid | avantiresearch.comsigmaaldrich.com |

| Chemical Name | (5β)-3α,12α-dihydroxy-7-oxo-cholan-24-oic acid | caymanchem.com |

| Molecular Formula | C24H38O5 | sigmaaldrich.comcaymanchem.com |

| Molecular Weight | 406.56 g/mol | sigmaaldrich.commoleculardepot.com |

| Key Structural Feature | Keto group at the C-7 position | jst.go.jp |

Role in Bile Acid Metabolism and Homeostasis

This process is part of the enterohepatic circulation, a continuous cycle where bile acids are reabsorbed from the intestine, primarily the ileum, and returned to the liver via the portal vein. nih.gov This efficient recycling mechanism ensures a stable supply of bile acids for digestive functions while also regulating their synthesis in the liver. researchgate.net The composition of the bile acid pool, including the levels of secondary bile acids like 7-KDCA, is a dynamic interplay between hepatic synthesis, intestinal microbial metabolism, and reabsorption. mdpi.com

Research has shown that the levels of 7-KDCA can be influenced by diet and the composition of the gut microbiota. smolecule.comcaymanchem.com For instance, fecal levels of 7-KDCA have been observed to be elevated in rats on a diet supplemented with cholic acid. caymanchem.com Furthermore, studies have linked altered levels of 7-KDCA and other microbially-derived bile acids to the progression of non-alcoholic fatty liver disease (NAFLD), highlighting its role as a metabolic indicator. mdpi.comnih.govnih.gov The regulation of bile acid metabolism is complex, involving nuclear receptors like the farnesoid X receptor (FXR), which senses bile acid levels and modulates the expression of genes involved in their synthesis and transport to maintain homeostasis. researchgate.netnih.gov

Significance in Lipid Metabolism and Digestion

Biosynthesis and Derivation from Cholic Acid

The primary precursor for the formation of this compound is cholic acid, a primary bile acid synthesized in the liver. avantiresearch.comsigmaaldrich.comsmolecule.com Cholic acid is a major component of bile and plays a crucial role in the digestion and absorption of dietary fats and lipid-soluble vitamins. sigmaaldrich.com Following its secretion into the small intestine, cholic acid undergoes extensive metabolism by the resident intestinal bacteria. avantiresearch.comsigmaaldrich.comsmolecule.com The formation of 7-KDCA from cholic acid is a key step in the degradation pathway of this primary bile acid. avantiresearch.com This conversion process is primarily carried out by various bacterial species within the gut, which possess the necessary enzymes to modify the structure of cholic acid. smolecule.comnih.gov

The biosynthesis of 7-KDCA involves the oxidation of the hydroxyl group at the 7-alpha position of the cholic acid molecule to a keto group. nih.govnih.gov This reaction is a critical transformation that alters the physicochemical properties and biological activity of the bile acid. The presence and concentration of 7-KDCA in the gut are therefore directly linked to the availability of cholic acid and the metabolic capacity of the intestinal microbiota. smolecule.comcaymanchem.com Studies in rats have shown that fecal levels of 7-KDCA are elevated when the diet is supplemented with cholic acid. caymanchem.com

Microbial Transformation and Metabolism

The transformation of primary bile acids into secondary bile acids like 7-KDCA is a significant metabolic function of the intestinal microbiota. jnmjournal.org This biotransformation process not only contributes to the diversity of the bile acid pool but also modulates various host physiological processes.

Specific Bacterial Species Involved

A number of bacterial species have been identified as being capable of producing this compound. These include members of the genera Lactobacillus, Bifidobacterium, and various species of Clostridium. smolecule.commedchemexpress.com

| Bacterial Species | Role in 7-KDCA Metabolism |

| Lactobacillus | Capable of converting cholic acid to 7-KDCA under specific conditions. smolecule.commedchemexpress.com |

| Bifidobacterium | Also known to convert cholic acid to 7-KDCA under certain conditions. smolecule.commedchemexpress.com |

| Clostridium absonum | Metabolizes primary bile acids to form 7-oxo bile acids. smolecule.commedchemexpress.com |

| Clostridium limosum | Involved in bile acid transformations. |

| Bacteroides intestinalis | Possesses 7α-hydroxysteroid dehydrogenase (7α-HSDH) activity, enabling the conversion of cholic acid to 7-KDCA. nih.gov |

| E. lentum-like c-25 | Converts a portion of cholic acid to 7-KDCA during anaerobic incubation. medchemexpress.com |

| Parabacteroides | Enriched after certain treatments, leading to increased 7-KDCA levels. biocrick.com |

| Fusicatenibacter | Also enriched in conjunction with increased 7-KDCA. biocrick.com |

| Parasutterella | Another bacterial genus associated with elevated 7-KDCA levels. biocrick.com |

Bacteroides intestinalis AM-1, in particular, has been shown to convert cholic acid into its 7-oxo derivative, 7-KDCA. nih.gov Similarly, an E. lentum-like strain designated c-25 has been observed to convert a percentage of cholic acid into both deoxycholic acid and 7-KDCA under anaerobic conditions. medchemexpress.com Furthermore, studies have indicated that Parabacteroides, Fusicatenibacter, and Parasutterella are significantly enriched under conditions that lead to increased levels of 7-KDCA. biocrick.com

Enzymatic Transformations

The key enzymatic activity responsible for the conversion of cholic acid to this compound is catalyzed by hydroxysteroid dehydrogenases (HSDHs). nih.gov Specifically, 7α-hydroxysteroid dehydrogenase (7α-HSDH) is the enzyme that facilitates the oxidation of the 7α-hydroxyl group of cholic acid to a keto group, forming 7-KDCA. nih.gov This enzyme is found in various gut bacteria, including Bacteroides intestinalis and some strains of Escherichia coli. nih.govnih.gov

Conversely, 7β-hydroxysteroid dehydrogenase (7β-HSDH) can be involved in the reduction of the 7-keto group, though the primary formation of 7-KDCA relies on the oxidative activity of 7α-HSDH. google.com The activity of these enzymes is crucial for the dynamic equilibrium of different bile acid species within the gut.

Influence on Bioconversion Rates of Other Bile Acids

The presence of this compound can influence the metabolism and bioconversion of other bile acids. For instance, it has been observed that the bioconversion rate of certain bile acids can be enhanced in the presence of an equimolar concentration of deoxycholic acid, which itself is not metabolized but appears to induce the metabolism of 7-KDCA. medchemexpress.com Furthermore, the administration of 7-ketolithocholic acid, a related compound, has been shown to alter the biliary bile acid composition, leading to a decrease in cholic acid and deoxycholic acid, and an increase in chenodeoxycholic acid, ursodeoxycholic acid, and lithocholic acid. ebi.ac.uknih.gov

Hepatic and Enterohepatic Circulation Dynamics

Bile acids, including this compound, are part of the enterohepatic circulation, a process where they are absorbed from the intestine, transported to the liver, and then re-secreted into the bile. biocrick.comhmdb.ca While primary bile acids are efficiently reabsorbed, a portion escapes into the colon where they are metabolized by bacteria into secondary bile acids like 7-KDCA. jnmjournal.org 7-KDCA can then be absorbed from the colon and enter the enterohepatic circulation. ebi.ac.uk

Intermediary Metabolites and Related Bile Acid Species

This compound (7-Keto-DCA) is a secondary bile acid, meaning it is not synthesized directly by the host's liver but is instead a product of microbial metabolism within the gut. sigmaaldrich.comavantiresearch.com It functions as a key intermediary metabolite in the complex biotransformation network of bile acids. Its formation and subsequent conversion are intrinsically linked to the metabolic activities of specific gut bacteria, which possess the necessary enzymatic machinery to modify primary bile acids. sigmaaldrich.comavantiresearch.comsmolecule.com

The primary precursor for the formation of 7-Keto-DCA is cholic acid (CA), a primary bile acid synthesized in the liver from cholesterol. sigmaaldrich.comavantiresearch.comcaymanchem.com In the intestinal lumen, various bacterial species can convert CA into 7-Keto-DCA. This biotransformation is primarily carried out by the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH), which catalyzes the oxidation of the 7α-hydroxyl group on the cholic acid steroid nucleus. nih.gov

Several bacterial species have been identified as possessing this metabolic capability. Research has shown that Bacteroides intestinalis AM-1, isolated from human feces, can convert cholic acid into 7-Keto-DCA. nih.govmoleculardepot.com Other bacteria, such as Clostridium absonum, as well as certain species of Lactobacillus and Bifidobacterium, are also known to produce 7-Keto-DCA under specific conditions. medchemexpress.commedchemexpress.comglpbio.com For instance, under anaerobic incubation, Eubacterium lentum-like c-25 was found to convert 2 mM of cholic acid into 81.7% deoxycholic acid and 3.7% 7-Keto-DCA. medchemexpress.com

In metabolomic studies, 7-Keto-DCA is often detected alongside a suite of other primary and secondary bile acids, reflecting the interconnectedness of their metabolic pathways. These related species include its precursor, cholic acid, as well as deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), 7-ketolithocholic acid (7-Keto-LCA), and various glycine (B1666218) and taurine (B1682933) conjugated bile acids. biocrick.comnih.govanimbiosci.org For example, studies in non-alcoholic fatty liver disease (NAFLD) have shown that elevated plasma levels of 7-Keto-DCA are associated with increased levels of 7-Keto-LCA, isodeoxycholic acid (Iso-DCA), and isolithocholic acid (Iso-LCA). nih.gov

Table 1: Biotransformation of Cholic Acid to this compound

| Precursor | Metabolite | Enzyme | Microorganism(s) | Research Finding |

| Cholic Acid (CA) | This compound (7-Keto-DCA) | 7α-hydroxysteroid dehydrogenase (7α-HSDH) | Bacteroides intestinalis AM-1 | Converts cholic acid into its 7-oxo derivative. nih.gov |

| Cholic Acid (CA) | This compound (7-Keto-DCA) | Not specified | Clostridium absonum | 7-Keto-DCA is a metabolite of bile acids in this bacterium. medchemexpress.commedchemexpress.com |

| Cholic Acid (CA) | This compound (7-Keto-DCA) | Not specified | Lactobacillus and Bifidobacterium species | Capable of converting cholic acid to 7-Keto-DCA under specific conditions. medchemexpress.commedchemexpress.com |

| Cholic Acid (CA) | This compound (7-Keto-DCA) | Not specified | Eubacterium lentum-like c-25 | Converts 2 mM cholic acid to 3.7% 7-Keto-DCA under anaerobic incubation. medchemexpress.com |

Table 2: Bile Acid Species Frequently Associated with this compound in Metabolomic Analyses

| Bile Acid Species | Class | Relationship to 7-Keto-DCA |

| Cholic Acid (CA) | Primary | Precursor to 7-Keto-DCA. sigmaaldrich.comavantiresearch.comcaymanchem.com |

| Deoxycholic Acid (DCA) | Secondary | Often formed alongside 7-Keto-DCA from cholic acid. medchemexpress.combiocrick.com |

| Chenodeoxycholic Acid (CDCA) | Primary | A primary bile acid often measured in studies involving 7-Keto-DCA. nih.govnih.gov |

| 7-Ketolithocholic Acid (7-Keto-LCA) | Secondary | A related keto-bile acid; its levels are often correlated with 7-Keto-DCA levels in disease states. nih.gov |

| Glycocholic Acid (GCA) | Conjugated Primary | Levels can be associated with advancing fibrosis alongside 7-Keto-DCA. nih.gov |

| Glycodeoxycholic Acid (GDCA) | Conjugated Secondary | Levels can increase with disease activity along with 7-Keto-DCA. biocrick.com |

| Isodeoxycholic Acid (Iso-DCA) | Secondary | Levels can be elevated in conjunction with 7-Keto-DCA in certain liver conditions. nih.gov |

Cell Signaling Processes and Molecular Messenger Functions

This compound is implicated in various cell signaling processes, acting as a molecular messenger that influences metabolic pathways. hmdb.casmolecule.com Its role as a signaling molecule is crucial in the intricate communication network that governs cellular activities. hmdb.cafoodb.ca The compound's amphipathic nature allows it to interact with cell membranes, potentially acting as a membrane stabilizer and influencing cellular processes. hmdb.cafoodb.ca Research suggests that 7-KDCA participates in biochemical reactions such as lipid peroxidation and fatty acid metabolism. foodb.casmolecule.com

Regulation of Enzyme Induction, particularly in Cholesterol Metabolism

Bile acids, including 7-KDCA, are pivotal in regulating cholesterol homeostasis. hmdb.casmolecule.com They are involved in the regulation of key enzymes responsible for cholesterol metabolism. hmdb.ca 7-KDCA has been shown to have a moderate effect on the induction of enzymes involved in these pathways when compared to other bile acids like cholic acid and chenodeoxycholic acid. smolecule.com This regulatory function is essential for maintaining the balance of cholesterol levels in the body. smolecule.com

Interaction with Bile Acid Receptors

The signaling functions of 7-KDCA are mediated through its interaction with specific bile acid receptors, which are proteins that, upon binding with bile acids, trigger biological responses. mdpi.com These receptors are broadly classified into nuclear receptors that regulate gene expression and membrane receptors that transmit signals across the cell membrane. mdpi.com

Farnesoid X Receptor (FXR) Interactions

The Farnesoid X Receptor (FXR) is a primary nuclear receptor for bile acids. mdpi.comresearchgate.net Recent studies have identified 7-KDCA as an antagonist of FXR. nih.govbohrium.com This antagonistic activity means that 7-KDCA can bind to FXR and block the actions of activating bile acids. For instance, in studies related to metabolic dysfunction-associated steatotic liver disease (MASLD), it was observed that the therapeutic agent silymarin (B1681676) worked by reducing the concentration of 7-KDCA, which in turn negatively regulated FXR. nih.gov This interaction highlights a significant mechanism by which 7-KDCA can influence gene expression and metabolic pathways controlled by FXR. researchgate.netnih.gov

G-Protein-Coupled Bile Acid Receptor 5 (TGR5) Interactions

TGR5, also known as Gpbar1, is a key membrane-bound bile acid receptor involved in regulating energy balance, inflammation, and glucose metabolism. nih.govfrontiersin.orgmdpi.com While the direct interaction of 7-KDCA with TGR5 is a subject of ongoing research, the general mechanism involves bile acids binding to TGR5 on the cell surface, leading to the activation of intracellular signaling pathways. nih.govmdpi.com TGR5 activation does not typically involve receptor internalization or interaction with β-arrestins, but instead transmits sustained signals from the plasma membrane. nih.gov This can lead to the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), and the subsequent activation of downstream signaling cascades like the ERK1/2 pathway. nih.gov

Downstream Signaling Pathways and Gene Expression Modulation

The interaction of 7-KDCA with receptors like FXR initiates a cascade of downstream signaling events that ultimately modulate gene expression. researchgate.net As an FXR antagonist, 7-KDCA can influence the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. researchgate.netnih.gov For example, the activation of FXR typically induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. mdpi.comresearchgate.net By antagonizing FXR, 7-KDCA can interfere with this negative feedback loop. Furthermore, bile acid signaling through receptors can influence inflammatory pathways, such as the NF-κB signaling pathway. nih.govfrontiersin.org

Influence on Gut Microbiota Composition and Function

Modulation of Metabolic Pathways by Gut Microbiota

This compound (7-KDCA) is a secondary bile acid, a metabolic byproduct of cholic acid degradation by intestinal bacteria. sigmaaldrich.comavantiresearch.com Bile acids, including 7-KDCA, are crucial for lipid metabolism, facilitating the digestion, absorption, and transport of fats and fat-soluble vitamins in the gastrointestinal tract. sigmaaldrich.comavantiresearch.com They also influence cholesterol, glucose, and energy homeostasis. sigmaaldrich.comavantiresearch.com

The gut microbiota plays a significant role in the metabolism of bile acids, which in turn modulates various host metabolic pathways. frontiersin.org The transformation of primary bile acids, synthesized in the liver, into secondary bile acids like 7-KDCA is carried out by the gut microbiome. mdpi.com This biotransformation involves a series of enzymatic reactions, including deconjugation, 7α-dehydroxylation, and oxidation. mdpi.com

Research has shown a correlation between altered gut microbiota, changes in bile acid profiles, and metabolic disorders. frontiersin.org For instance, in non-alcoholic fatty liver disease (NAFLD), there is an observed increase in several deoxycholic acid (DCA) derivatives, including 7-KDCA, which corresponds with disease progression. nih.govnih.gov This is linked to an increase in bacteria from the Bacteroidetes phylum and several genera of the Lachnospiraceae family that possess the genes for DCA synthesis. nih.govnih.gov Conversely, a decrease in potentially beneficial microbes, such as those from the Ruminococcaceae family, is also observed, possibly due to the antibacterial effects of DCA. biocrick.com

The modulation of metabolic pathways by gut microbiota through bile acids like 7-KDCA is a complex interplay. The gut microbiome's composition and enzymatic capacity directly influence the pool of secondary bile acids, which then act as signaling molecules affecting host metabolism. tandfonline.com For example, bile acids can activate nuclear receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, which are key regulators of lipid, glucose, and energy metabolism. mdpi.comtandfonline.com

Studies in animal models have further elucidated this relationship. In a mouse model of psoriasis, alterations in gut microbiota led to changes in fecal bile acid profiles, including reduced levels of 7-KDCA, which were associated with metabolic dysregulation. frontiersin.org Similarly, in a rat model of mastitis, an increased abundance of Proteobacteria was observed alongside elevated plasma levels of 7-KDCA. biocrick.com In weaned piglets challenged with Escherichia coli, dietary supplementation with berberine (B55584) was found to decrease the concentration of 7-KDCA in the ileal mucosa, suggesting a modulation of bile acid metabolism by the supplement. nih.govnih.gov

The following table summarizes research findings on the modulation of metabolic pathways involving this compound by gut microbiota.

| Study Focus | Model | Key Findings Related to 7-KDCA and Gut Microbiota | Associated Bacterial Changes |

|---|---|---|---|

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Human | Increased levels of 7-KDCA with disease progression. nih.govnih.gov | Increase in Bacteroidetes and Lachnospiraceae; decrease in Ruminococcaceae. nih.govbiocrick.com |

| Psoriasis with Metabolic Disorder | Mouse | Lower fecal levels of 7-KDCA in the fecal microbiota transplant group. frontiersin.org | Alterations in Parabacteroides, Parasutterella, Bifidobacterium, and Alloprevotella. frontiersin.org |

| Mastitis | Rat | Elevated plasma levels of 7-KDCA. biocrick.com | Increased abundance of Proteobacteria. biocrick.com |

| ETEC Challenge in Piglets | Piglet | Decreased ileal mucosa concentration of 7-KDCA with berberine treatment. nih.govnih.gov | Berberine altered the composition and diversity of colonic and cecal microbiota. nih.gov |

Impact on Specific Bacterial Genera

The relationship between this compound and gut bacteria is bidirectional. Not only do gut microbes produce 7-KDCA, but this secondary bile acid can also influence the composition and function of the gut microbiome.

Specific bacterial genera are known to be involved in the biotransformation of primary bile acids into 7-KDCA. For instance, species within the genera Lactobacillus and Bifidobacterium can convert cholic acid to 7-KDCA under particular conditions. smolecule.com Clostridium absonum is another bacterium that metabolizes primary bile acids, leading to the formation of 7-oxo (keto) bile acids. smolecule.com Research has also shown that Eubacterium lentum-like c-25 converts a significant portion of cholic acid to deoxycholic acid and a smaller percentage to 7-KDCA under anaerobic conditions. medchemexpress.com

The presence of 7-KDCA and other secondary bile acids can create a selective environment in the gut, favoring the growth of certain bacteria while inhibiting others. For example, the increase in DCA and its derivatives, including 7-KDCA, in NAFLD is associated with a rise in DCA-producing bacteria like Bacteroidetes and certain Lachnospiraceae genera. nih.govbiocrick.com Concurrently, there is a decrease in bacteria that are sensitive to the antibacterial effects of DCA, such as some members of the Ruminococcaceae family. biocrick.com

In a study on postmenopausal women with osteopenia and osteoporosis, altered fecal levels of 7-KDCA were associated with changes in specific bacterial populations. biocrick.com The pathogenic bacteria Klebsiella and Escherichia-Shigella were enriched, while short-chain fatty acid (SCFA)-producing bacteria like Lactobacillus, Akkermansia, Prevotella, Alistipes, and Butyricicoccus were reduced. biocrick.com Furthermore, a study on dairy cows during the transition period identified Alistipes as a pivotal microbial genus that correlated with changes in the bile acid profile, including 7-KDCA. animbiosci.organimbiosci.org

In the context of irritable bowel syndrome with diarrhea (IBS-D), patients with a specific gut microbiota profile characterized by an overabundance of 7-dehydroxylating bacteria had higher fecal proportions of DCA and 7-KDCA. biocrick.comresearchgate.net This profile was positively correlated with the abundance of bacteria expressing the baiCD/E/H genes, which are involved in bile acid 7α-dehydroxylation. biocrick.comresearchgate.net

The following table details the impact of this compound on specific bacterial genera and the bacteria involved in its metabolism.

| Bacterial Genus/Species | Role/Association with 7-KDCA | Context of Observation |

|---|---|---|

| Lactobacillus | Converts cholic acid to 7-KDCA. smolecule.com | General bile acid metabolism. smolecule.com |

| Bifidobacterium | Converts cholic acid to 7-KDCA. smolecule.com | General bile acid metabolism. smolecule.com |

| Clostridium absonum | Metabolizes primary bile acids to 7-oxo (keto) bile acids. smolecule.com | General bile acid metabolism. smolecule.com |

| Eubacterium lentum-like c-25 | Converts cholic acid to 7-KDCA. medchemexpress.com | Anaerobic incubation studies. medchemexpress.com |

| Bacteroidetes (phylum) | Increased abundance associated with higher 7-KDCA levels. nih.govbiocrick.com | Non-alcoholic fatty liver disease (NAFLD). nih.govbiocrick.com |

| Lachnospiraceae (family) | Genera within this family containing DCA-generating genes increase with higher 7-KDCA levels. nih.govbiocrick.com | Non-alcoholic fatty liver disease (NAFLD). nih.govbiocrick.com |

| Ruminococcaceae (family) | Decreased abundance associated with higher DCA levels, potentially including 7-KDCA. biocrick.com | Non-alcoholic fatty liver disease (NAFLD). biocrick.com |

| Klebsiella | Enriched in conditions with altered 7-KDCA levels. biocrick.com | Postmenopausal osteopenia and osteoporosis. biocrick.com |

| Escherichia-Shigella | Enriched in conditions with altered 7-KDCA levels. biocrick.com | Postmenopausal osteopenia and osteoporosis. biocrick.com |

| Alistipes | Identified as a pivotal genus correlating with changes in the 7-KDCA profile. animbiosci.organimbiosci.org | Transition period in dairy cows. animbiosci.organimbiosci.org |

Roles of 7 Ketodeoxycholic Acid in Physiological and Pathophysiological States

Cholesterol Homeostasis and Lipid Secretion Regulation

7-Ketodeoxycholic acid (7-keto-DCA) is a secondary bile acid, a class of molecules that are the final products of cholesterol metabolism. hmdb.ca The synthesis of bile acids from cholesterol in the liver is a crucial pathway for the body's elimination of excess cholesterol. creative-proteomics.com Specifically, 7-keto-DCA is derived from the primary bile acid, cholic acid, through a chemical transformation—oxidation at the C-7 position—carried out by intestinal bacteria.

As a component of the body's bile acid pool, 7-keto-DCA is involved in the systemic regulation of lipid metabolism. Bile acids act as physiological detergents that are essential for the excretion, absorption, and transport of fats and sterols. hmdb.ca They modulate bile flow and lipid secretion, which is fundamental for the absorption of dietary fats and fat-soluble vitamins. hmdb.ca

The regulatory effects of 7-keto-DCA on lipid and cholesterol homeostasis are mediated through the activation of specific nuclear receptors, most notably the farnesoid X receptor (FXR) and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5). By binding to and activating these receptors, bile acids, including 7-keto-DCA, trigger signaling cascades that control the expression of key enzymes involved in cholesterol and lipid balance. hmdb.ca The activation of FXR, for instance, initiates a negative feedback loop that suppresses the primary enzyme responsible for bile acid synthesis (CYP7A1), thereby preventing the overproduction of bile acids and ensuring a tightly controlled cholesterol metabolism. creative-proteomics.com

Energy Metabolism and Glucose Homeostasis

While direct research on the specific mechanisms of 7-keto-DCA is still developing, its role can be inferred from its function as a bile acid receptor agonist. Studies have shown that the broader family of secondary bile acids can have varied effects on glucose control. For example, deoxycholic acid, a closely related secondary bile acid, has been associated with impaired glucose metabolism in some studies. backhedlab.org Conversely, research in animal models of stress-induced depression found that restoration of serum levels of 7-keto-DCA and hyocholic acid was associated with the alleviation of depression-like behaviors, pointing to a potential role in metabolic regulation within the central nervous system. mdpi.com The activation of FXR is known to be important for the metabolic improvements seen after certain types of bariatric surgery, highlighting the therapeutic potential of targeting this pathway to manage metabolic diseases like type 2 diabetes. cell-stress.com

Hepatobiliary System Research

7-keto-DCA has been identified as a significant metabolite in several liver diseases, often serving as a biomarker for disease presence and progression.

Alcoholic Liver Disease

Research has demonstrated a clear link between alcohol consumption and elevated levels of 7-keto-DCA. In a mouse model of ethanol-induced alcoholic liver disease, hepatic concentrations of 7-keto-DCA were found to be significantly increased. caymanchem.comnih.gov One metabolomics study noted that in mice consuming ethanol (B145695), the levels of 7-keto-DCA were 0.58 ± 0.53 ng/mg of liver tissue, whereas they were below the limit of quantification in the control group. nih.gov This increase is thought to be a consequence of alcohol-induced changes to the gut microbiome, as keto-bile acids are formed by intestinal bacteria. nih.gov The accumulation of certain bile acids in the liver can potentiate hepatotoxicity through pro-inflammatory mechanisms and cellular damage. nih.gov

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)

Elevated levels of 7-keto-DCA are strongly associated with the progression of NAFLD to its more severe form, NASH. nih.govnih.gov Clinical studies have found that plasma concentrations of 7-keto-DCA are significantly higher in patients with definite NASH compared to those with simple steatosis. nih.gov Furthermore, its levels show a powerful correlation with the severity of key histopathological features of NASH, including liver fibrosis and hepatocyte ballooning. nih.govnih.gov

One study quantified these associations, revealing that elevated plasma 7-keto-DCA levels were significantly linked with advanced ballooning, NASH, and advanced fibrosis. nih.gov This suggests that 7-keto-DCA could serve as a valuable biomarker for identifying patients who are transitioning from simple fatty liver to the more aggressive and damaging inflammatory state of NASH. nih.gov The formation of 7-keto-DCA is a result of microbial transformation of primary bile acids, and its increase in NASH may reflect underlying gut dysbiosis that contributes to the disease's pathogenesis. nih.gov

Table 1: Association of Plasma 7-Keto-DCA Levels with NASH Histopathology Data extracted from a study on 102 subjects undergoing diagnostic liver biopsy. nih.gov html

Gut-Brain Axis and Neurological Implications

Depression and Anxiety

Recent research has begun to unravel the intricate connection between bile acid profiles and mental health disorders such as depression and anxiety. nih.gov Studies have identified significant correlations between the levels of certain secondary bile acids and the severity of anxiety symptoms in individuals with major depressive disorder (MDD). nih.gov

One study involving 208 untreated outpatients with MDD found that several derivatives of lithocholic acid (LCA), including 7-keto-LCA, were strongly and positively correlated with scores on the Hamilton Anxiety Rating Scale (HRSA-Total and HRSA-SOM). nih.gov This suggests that higher levels of these microbially-produced bile acids are associated with greater anxiety. nih.gov The same study also noted that the ratio of 7-ketoLCA to its precursor, chenodeoxycholic acid (CDCA), was significantly and positively correlated with anxiety symptoms. nih.gov

In a different study, researchers investigating the antidepressant effects of a traditional botanical formula, Chaihu-Shugan-San (CSS), in a mouse model of depression found that serum levels of 7-ketoDCA were strongly associated with the therapeutic effects of the treatment. nih.gov The administration of CSS led to an increase in the abundance of intestinal Parabacteroides distasonis, a bacterium capable of converting cholic acid (CA) into 7-ketoDCA. nih.gov This increase in 7-ketoDCA levels, along with another secondary bile acid, was linked to the alleviation of depression-like symptoms. nih.gov

Conversely, some research has suggested that certain derivatives of LCA, which includes 7-keto-LCA, may have antidepressant properties through the activation of central pregnane (B1235032) X receptor (PXR) and vitamin D receptor (VDR). frontiersin.org Another study noted an inverse correlation between 12-ketodeoxycholic acid and 7-oxolithocholic acid with anxiety, suggesting their potential as biomarkers. nih.gov These seemingly contradictory findings highlight the complexity of bile acid signaling in the brain and suggest that the effects of 7-ketoDCA may be context-dependent.

Table 1: Correlation of 7-keto-LCA with Anxiety Symptoms in MDD Patients

| Bile Acid/Ratio | Correlation with HRSA-Total (rho) | p-value |

|---|---|---|

| 7-keto-LCA | 0.18 - 0.34 | 4.46E-07 - 8.85E-03 |

| 7-ketoLCA/CDCA Ratio | 0.14 - 0.35 | 2.32e-07 - 4.16e-02 |

(Data sourced from a study on gut microbiome-linked metabolites in major depression with or without anxiety) nih.gov

Gut Microbiota-BA Crosstalk in Gut-Brain Signaling

The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract. mdpi.com Gut microbiota and their metabolites, including bile acids, are key players in this communication. nih.govmdpi.com Primary bile acids are synthesized in the liver and are subsequently metabolized by gut bacteria into secondary bile acids, such as 7-ketoDCA. nih.gov

These secondary bile acids can act as signaling molecules, not only within the gut but also systemically. mdpi.com Circulating bile acids can cross the blood-brain barrier and interact with receptors in the brain, thereby influencing neurological function. nih.gov This provides a direct communication channel between the gut microbiome and the brain. nih.gov The composition of the bile acid pool in the brain is therefore influenced by the metabolic activities of intestinal bacteria. nih.gov

The production of 7-ketoDCA is a clear example of this crosstalk. For instance, the bacterium Parabacteroides distasonis has been shown to metabolize the primary bile acid cholic acid into 7-ketoDCA. nih.gov Alterations in the gut microbiota composition can thus lead to changes in the levels of 7-ketoDCA and other secondary bile acids, which in turn can impact gut-brain signaling and potentially contribute to the pathophysiology of neuropsychiatric disorders. nih.gov

Bile acids exert their signaling effects through various receptors, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). frontiersin.org These receptors are present in the gut and have also been identified in the brain, providing a mechanism through which bile acids can modulate neuronal activity and inflammation. mdpi.com

Other Disease Contexts

The influence of this compound and other secondary bile acids extends to a range of other diseases, from cancer to metabolic disorders.

Colorectal Cancer

Secondary bile acids, as a class, have been implicated in the development and progression of colorectal cancer (CRC). nih.gove-crt.org High-fat diets can increase the concentration of secondary bile acids in the colon, which is thought to promote tumorigenesis. nih.gov Deoxycholic acid (DCA), a precursor to 7-ketoDCA, is considered a strong tumor promoter. frontiersin.org

While direct research on the specific role of 7-ketoDCA in colorectal cancer is limited, its close structural relationship to other tumorigenic bile acids suggests a potential involvement. Secondary bile acids can induce DNA damage, generate reactive oxygen species, and promote cell proliferation while inhibiting apoptosis in colon cancer cell lines. frontiersin.orgnih.gov These mechanisms contribute to the initiation and progression of CRC. nih.gov

The farnesoid X receptor (FXR), a nuclear receptor for bile acids, plays a complex role in CRC. Some studies suggest that FXR activation can have a protective effect, while its inhibition by certain bile acids may promote cancer development. nih.gov Given that 7-ketoDCA is a modified secondary bile acid, its interaction with FXR and other signaling pathways in the colon is an area that warrants further investigation to understand its potential role in colorectal carcinogenesis.

Inflammatory Bowel Syndrome (IBS-D)

Alterations in bile acid metabolism have been observed in patients with inflammatory bowel disease (IBD), a condition that shares some pathophysiological features with diarrhea-predominant irritable bowel syndrome (IBS-D). nih.govmayoclinic.orgclevelandclinic.org In pediatric IBD patients, an increase in primary bile acids and their conjugated forms has been reported, along with elevated levels of this compound. nih.gov

Bile acid malabsorption is a known factor in some cases of chronic diarrhea. frontiersin.org In IBD, inflammation in the ileum can impair the reabsorption of bile acids, leading to their increased concentration in the colon. frontiersin.org This spillover of bile acids into the colon can induce diarrhea by stimulating water and electrolyte secretion. frontiersin.org Given the observation of increased this compound in pediatric IBD, it is plausible that this secondary bile acid could contribute to the symptoms of diarrhea in this and related conditions like IBS-D. nih.gov

The gut microbiota is known to be altered in both IBD and IBS, which can lead to changes in the profile of secondary bile acids. mayoclinic.org The specific role of 7-ketoDCA in the context of IBS-D is an emerging area of research, with the potential for it to serve as a biomarker or therapeutic target.

Chronic Nonbacterial Prostatitis

The role of this compound in chronic nonbacterial prostatitis, also known as chronic pelvic pain syndrome (CP/CPPS), is not well established. This condition is characterized by pelvic pain and urinary symptoms in the absence of a demonstrable bacterial infection. nih.govnih.gov The etiology of CP/CPPS is often unclear, and it is considered a heterogeneous syndrome. amegroups.org

Metabolomic studies of patients with CP/CPPS have revealed alterations in various metabolic pathways, including amino acid and lipid metabolism in expressed prostatic secretions and plasma. nih.gov However, these studies have not specifically identified this compound as a key player. One study on the effects of a traditional Chinese medicine for chronic nonbacterial prostatitis identified changes in metabolic pathways such as phenylalanine, taurine (B1682933), and tryptophan metabolism, but did not report on bile acid alterations. mdpi.com

Given the complexity and multifactorial nature of CP/CPPS, further research, including comprehensive metabolomic analyses that specifically target bile acid profiles, is needed to determine if this compound or other gut-derived metabolites play a role in its pathophysiology.

Postmenopausal Osteoporosis

Emerging evidence suggests a link between bile acid metabolism and bone health, particularly in the context of postmenopausal osteoporosis. nih.govresearchgate.net A cross-sectional study involving 150 postmenopausal women found that serum total bile acid levels were positively associated with bone mineral density (BMD) of the lumbar spine, femoral neck, and total hip. nih.govnih.gov Conversely, serum bile acid levels were negatively correlated with a biomarker of bone resorption. nih.govnih.gov

These findings suggest that bile acids may play a protective role in bone metabolism. nih.govresearchgate.net The mechanisms underlying this relationship are not fully elucidated but may involve the regulation of vitamin D absorption, which is crucial for bone health, and the activation of bile acid receptors such as FXR, which has been shown to influence both osteoclast and osteoblast function. ccjm.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (7-keto-DCA) |

| Cholic acid (CA) |

| Chenodeoxycholic acid (CDCA) |

| Deoxycholic acid (DCA) |

| Lithocholic acid (LCA) |

| 7-keto-LCA |

| Hyocholic acid |

| 12-ketodeoxycholic acid |

| 7-oxolithocholic acid |

| Phenylalanine |

| Taurine |

| Tryptophan |

Mastitis

Mastitis, an inflammatory condition of the mammary gland, is a significant concern in dairy cattle, leading to substantial economic losses. Research into the metabolic changes associated with mastitis has highlighted alterations in various biochemical pathways, including those involving bile acids. While the direct role of this compound (7-KDA) in mastitis is not extensively documented, studies on the metabolomics of bovine mastitis provide insights into the broader involvement of bile acid metabolism in the disease's pathogenesis.

Metabolomic analyses of milk and blood from cows with mastitis have revealed significant changes in the concentrations of various metabolites, including amino acids, lipids, and organic acids. unibo.it Notably, studies have shown that intramammary infection with pathogens like Streptococcus can lead to increased levels of several bile acids in milk, such as taurochenodeoxycholic acid, taurocholic acid, glycocholate, and glycodeoxycholate. mdpi.com These bile acids are known to possess antimicrobial and anti-inflammatory properties, which they exert, in part, through the farnesoid X receptor (FXR) pathway. mdpi.com Activation of FXR can inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. mdpi.com

The inflammatory response in mastitis is a complex process involving various signaling cascades, including the MAPK and NF-κB pathways. mdpi.com Pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from bacteria, can trigger these pathways in mammary epithelial cells, leading to inflammation. mdpi.com Given that certain bile acids can modulate these inflammatory pathways, their altered metabolism during mastitis suggests a potential role in the host's response to the infection. The changes in the bile acid profile during mastitis may reflect the body's attempt to regulate the inflammatory response and combat the infection.

Chronic Kidney Disease

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function. Emerging evidence suggests that disturbances in the gut microbiome and associated metabolic changes, including alterations in bile acid profiles, may contribute to the progression of CKD. frontiersin.orgnih.gov While the specific role of this compound in CKD is still under investigation, the broader class of secondary bile acids, to which 7-KDA belongs, has been implicated in the pathophysiology of the disease.

In individuals with CKD, there is often an accumulation of uremic toxins, which can lead to inflammation and further kidney damage. nih.gov The gut microbiota is a major source of these toxins. Dysbiosis, an imbalance in the gut microbial community, is common in CKD and can lead to increased production of harmful metabolites. Secondary bile acids are produced from primary bile acids by gut bacteria, and their levels can be altered in CKD. frontiersin.org

Studies have shown that elevated levels of certain secondary bile acids may be associated with adverse outcomes in CKD. nih.gov For instance, deoxycholic acid (DCA), a related secondary bile acid, has been linked to inflammation, immune dysregulation, and vascular calcification in patients with CKD. nih.gov These effects can contribute to the progression of both kidney and cardiovascular disease, which is a major complication of CKD. The mechanisms by which secondary bile acids may exert these effects include the activation of various signaling pathways that promote inflammation and fibrosis. nih.gov

Furthermore, bile acids are known to activate specific receptors, such as the farnesoid X receptor (FXR), which plays a role in regulating inflammation and fibrosis. In the context of kidney disease, activation of FXR has been shown to have protective effects, reducing diabetic nephropathy and renal fibrosis. nih.gov Therefore, alterations in the levels of secondary bile acids like 7-KDA could potentially impact these protective pathways.

Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. nih.govresearchgate.net This lack of receptors makes it unresponsive to hormonal therapies and HER2-targeted treatments, leaving chemotherapy as the primary systemic treatment option. nih.govresearchgate.net The metabolic landscape of TNBC is an area of active research, as unique metabolic characteristics could present novel therapeutic targets. nih.govresearchgate.netnih.gov

Metabolic profiling studies of TNBC have revealed significant heterogeneity among different subtypes and have identified alterations in various metabolic pathways, including glycolysis and the TCA cycle. nih.govnih.gov However, the specific role of this compound in the context of triple-negative breast cancer has not been extensively studied, and there is limited direct evidence to define its involvement in the progression of this disease.

While some bile acids have been shown to have anti-cancer properties in other types of cancer cells, the effects can be highly context-dependent. frontiersin.orgfrontiersin.org For instance, lithocholic acid (LCA) has been found to inhibit the proliferation of breast cancer cells by activating the TGR5 receptor and inducing oxidative stress. frontiersin.org Conversely, other studies have suggested that certain oxysterols, which are cholesterol derivatives like some bile acids, may modulate the efficacy of cancer therapies. nih.govnih.gov Given the current state of research, the direct impact and mechanistic role of this compound in the pathophysiology of triple-negative breast cancer remain to be elucidated.

Hypertension

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. Recent research has uncovered a potential link between the gut microbiome, bile acid metabolism, and the regulation of blood pressure. physiology.orgresearchgate.netresearchgate.net Secondary bile acids, including deoxycholic acid (DCA), a compound structurally related to 7-KDA, have been implicated in these processes. nih.govnih.gov

Studies in animal models have shown that DCA can influence hemodynamic parameters. nih.govnih.gov Intravenous administration of DCA in rats was found to increase blood pressure and cardiac output. nih.gov This suggests that certain secondary bile acids can have a direct impact on the cardiovascular system. The mechanisms underlying these effects are complex and may involve the activation of various receptors and signaling pathways in vascular and cardiac tissues. nih.gov

The gut-liver axis plays a crucial role in regulating bile acid homeostasis, and alterations in this axis have been associated with salt-sensitive hypertension. physiology.orgresearchgate.net The composition of the gut microbiota can influence the production of secondary bile acids, and changes in the bile acid pool can, in turn, affect blood pressure. Bile acids can act as signaling molecules, activating receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor TGR5, both of which are expressed in the cardiovascular system and are involved in regulating inflammation and vascular tone. nih.govnih.gov While the direct effects of this compound on blood pressure have not been as extensively studied as those of DCA, its structural similarity and shared origin as a secondary bile acid suggest that it may also play a role in the complex interplay between gut microbiota, bile acid metabolism, and hypertension.

Biomarker Potential in Disease Progression

This compound has emerged as a potential biomarker for monitoring the progression of certain diseases, particularly those involving metabolic and inflammatory disturbances. Its levels in biological fluids can reflect alterations in gut microbiota composition and liver function, providing valuable diagnostic and prognostic information.

One of the most well-documented applications of 7-KDA as a biomarker is in the context of non-alcoholic fatty liver disease (NAFLD). Studies have shown that plasma levels of 7-KDA are significantly associated with the severity of NAFLD. nih.gov Specifically, elevated levels of 7-KDA have been linked to the progression from simple steatosis to the more advanced and inflammatory stage of non-alcoholic steatohepatitis (NASH) and the degree of liver fibrosis. nih.gov

Table 1: Association of Plasma 7-Keto-DCA Levels with NAFLD Progression

| Histopathological Feature | Odds Ratio (95% Confidence Interval) |

|---|---|

| Advanced Hepatic Fibrosis | 4.2 (1.2–16.4) |

| NASH | 24.5 (4.1–473) |

| Ballooning | 18.7 (4.8–91.9) |

Data sourced from a study on patients undergoing liver biopsy for NAFLD diagnosis. nih.gov

The utility of 7-KDA as a biomarker extends beyond liver diseases. Given the role of altered bile acid metabolism in other conditions, such as chronic kidney disease and potentially hypertension, measuring 7-KDA levels could offer insights into the progression of these diseases as well. nih.gov The close relationship between gut dysbiosis, secondary bile acid production, and systemic inflammation suggests that 7-KDA could serve as a more general marker of metabolic and inflammatory stress. Further research is needed to validate its biomarker potential across a wider range of diseases and to establish standardized clinical assays for its measurement.

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 7-KDA |

| Deoxycholic acid | DCA |

| Lithocholic acid | LCA |

| Taurocholic acid | |

| Taurochenodeoxycholic acid | |

| Glycocholate |

Research Methodologies and Analytical Approaches

In Vitro Studies and Cell Culture Models

In vitro methodologies are crucial for dissecting the cellular and molecular mechanisms of action of specific compounds. While extensive in vitro research exists for many bile acids, studies specifically investigating 7-Ketodeoxycholic acid are more limited. However, available research indicates its activity in cell-based assays. For instance, studies using Wnt luciferase reporter assays have shown that 7-oxo-DCA can increase the activity of the Wnt signaling pathway in vitro. pnas.org This suggests a potential role for 7-KDCA in modulating pathways critical to cell proliferation and development.

Further research on related secondary bile acids, such as deoxycholic acid (DCA), in cell culture models like Caco-2, HCT 116, and HT-29 cells provides a framework for how 7-KDCA could be studied. mdpi.com These studies often assess effects on cell viability, proliferation, migration, invasion, and the expression of key regulatory proteins and genes. mdpi.com For example, DCA has been shown to modulate the expression of the farnesoid X receptor (FXR) and its downstream target genes in colon cancer cell lines. mdpi.com Similar targeted studies on 7-KDCA would be necessary to elucidate its specific cellular effects and mechanisms of action.

In Vivo Animal Models (e.g., mouse models, rat models, dairy cows)

Animal models are indispensable for understanding the physiological and pathophysiological roles of metabolites like this compound in a complex biological system. Mouse and rat models have been particularly prominent in this research.

In a mouse model of early-stage alcoholic liver disease (ALD), targeted metabolomics of liver tissue revealed significant alterations in the bile acid profile. nih.gov Notably, the concentration of 7-KDCA was elevated in the livers of mice consuming ethanol (B145695) compared to control mice. nih.gov In this study, 7-KDCA was quantifiable in the ethanol-fed group at an average concentration of 0.58 ± 0.53 ng/mg of tissue, whereas it was below the limit of quantification in the control group. nih.gov This finding suggests that alcohol consumption may alter the gut microbiome in a way that promotes the formation of this specific keto-bile acid. nih.gov

Rat models have also been used to study the impact of xenobiotics on bile acid metabolism. In a study investigating the effects of acetaminophen (B1664979) (APAP) on circulating bile acids in rats, a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. nih.gov The results showed that increasing doses of APAP led to significant changes in the plasma profile of several bile acids, with 7-keto-DCA being among those most significantly affected. nih.gov This highlights the utility of animal models in toxicological studies to identify biomarkers of organ injury.

These in vivo studies demonstrate that 7-KDCA levels can be modulated by external factors like alcohol and drugs, often reflecting changes in liver function and gut microbial activity. nih.govnih.gov

Human Cohort Studies and Clinical Trials

Observational human cohort studies are vital for correlating metabolite levels with disease states and identifying potential biomarkers. Analysis of plasma samples from patients with non-alcoholic fatty liver disease (NAFLD) has revealed significant associations between bile acid profiles and the severity of liver damage.

In one study, plasma 7-Keto-DCA levels showed one of the strongest associations with advanced stages of hepatic fibrosis. The odds ratio for the association of elevated 7-Keto-DCA with advanced fibrosis was 4.2. Furthermore, its levels were significantly associated with non-alcoholic steatohepatitis (NASH) and ballooning, with odds ratios of 24.5 and 18.7, respectively. These findings point to 7-Keto-DCA as a potential non-invasive biomarker for the progression of NAFLD.

While these cohort studies provide strong correlational data, clinical trials involving direct administration of this compound to humans are not prominent in the reviewed literature. Studies have been conducted on the related compound 7-ketolithocholic acid, but direct interventional studies are necessary to understand the causative role of 7-KDCA in human health and disease.

Omics Approaches

Metabolomics, the large-scale study of small molecules, has been a primary tool for detecting and quantifying this compound in various biological matrices. Both untargeted and targeted approaches have been successfully employed.

Untargeted metabolomics, which aims to measure as many metabolites as possible, has been used in studies of alcoholic liver disease in mice. nih.gov This approach identified hundreds of metabolic features that were significantly altered by ethanol consumption, with pathway analysis pointing towards changes in bile acid metabolism. nih.gov

Targeted metabolomics provides a more sensitive and specific quantification of a predefined set of metabolites. A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to measure 19 different bile acids, including 7-KDCA, in mouse liver tissue. nih.gov This method established a limit of quantification (LOQ) for 7-KDCA and allowed for the precise measurement of its accumulation in the disease model. nih.gov Similarly, targeted LC-MS/MS methods have been developed for quantifying a panel of 46 bile acids in rat plasma, again including 7-keto-DCA, to study drug-induced liver injury. nih.gov These analytical methods are characterized by their high sensitivity and specificity, often employing stable-isotope-labeled internal standards to ensure accuracy. nih.govnih.gov

| Study Type | Model/Subject | Matrix | Analytical Method | Key Finding for 7-KDCA | Reference |

|---|---|---|---|---|---|

| Targeted Metabolomics | Mouse Model (ALD) | Liver Tissue | UPLC-QTOF-MS | 0.58 ± 0.53 ng/mg in EtOH group vs. below LOQ in control. | nih.gov |

| Targeted Metabolomics | Rat Model (APAP) | Plasma | LC-MS/MS | Concentration significantly changed with increasing APAP dose. | nih.gov |

| Targeted Metabolomics | Human Cohort (NAFLD) | Plasma | Not Specified | Strongly associated with advanced hepatic fibrosis (OR 4.2). |

The formation of this compound is intrinsically linked to the metabolic activity of the gut microbiota. Keto-bile acids are generated by the intestinal bacterial flora through processes of deconjugation, dehydroxylation, and oxidoreduction of primary bile acids. nih.gov Specifically, 7-KDCA is formed from cholic acid via enzymes produced by gut bacteria. nih.gov

Microbiome analysis techniques are used to investigate these connections. 16S rRNA gene sequencing is commonly used to characterize the composition of the gut microbial community and identify changes associated with disease states or external exposures that correlate with altered bile acid profiles. For example, the observed increase in hepatic 7-KDCA in alcohol-fed mice is hypothesized to be a direct result of alterations in the gut microbiome induced by ethanol. nih.gov Studies have identified that specific bacterial strains, particularly within the genus Clostridium, possess the bile acid-inducible (bai) gene operon, which encodes the enzymes necessary for 7α-dehydroxylation, a key step in the conversion of primary to secondary bile acids. researchgate.net The subsequent oxidation of the hydroxyl group at the 7-position leads to the formation of keto-bile acids like 7-KDCA.

Therefore, microbiome analysis, when coupled with metabolomics, provides a powerful approach to link specific bacterial taxa and their genetic potential (e.g., via metagenomics or microbial transcriptomics) to the production of this compound, offering insights into the host-microbe interactions that govern its levels in the body.

Proteomics involves the large-scale analysis of proteins to understand their expression, function, and interactions. While this "omics" approach is a powerful tool for elucidating the biological effects of metabolites, specific proteomic studies focused on the cellular response to this compound are not widely documented in the reviewed scientific literature.

However, research on structurally related compounds illustrates the potential of this methodology. For example, quantitative proteomic analysis has been used to investigate the global impact of 7-ketocholesterol (B24107) (7-KC) on macrophage function, identifying dynamic changes in the macrophage proteome, including alterations in proteins involved in the inflammatory response. nih.gov Another approach, chemical proteomics, has been employed to identify the direct protein targets of other bile acids, such as lithocholic acid (LCA), in gut bacteria like Enterococcus faecium. rsc.org This technique uses chemically modified bile acid "probes" to capture and identify interacting proteins, revealing targets involved in cell wall synthesis, transcriptional regulation, and metabolism. rsc.org

These examples demonstrate how proteomic strategies could be applied to identify the specific proteins and pathways that are modulated by 7-KDCA in host cells or gut microbes, thereby revealing its mechanism of action at the protein level. Such studies would be a valuable future direction for research on this particular keto-bile acid.

Analytical Techniques for Bile Acid Profiling (e.g., UPLC-MRM/MS, LC-MS/MS)

The accurate quantification and profiling of bile acids, including this compound (7-keto-DCA), in complex biological matrices present significant analytical challenges due to the structural similarity and isomeric nature of these compounds. sciex.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for this purpose, offering high sensitivity and specificity. nih.govnih.gov Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), often utilizing Multiple Reaction Monitoring (MRM), is a powerful method for the detailed analysis of bile acid profiles. nih.govmedpace.com

The general workflow for bile acid analysis by LC-MS/MS involves several key steps. Sample preparation typically begins with protein precipitation from the biological matrix (e.g., plasma, serum, tissue) using a solvent like acetonitrile (B52724) or methanol. restek.comnih.gov This is followed by centrifugation to separate the precipitated proteins, and the resulting supernatant, containing the bile acids, is collected for analysis. restek.com To correct for variability during sample preparation and analysis, isotopically labeled internal standards are often added. sciex.com

Chromatographic separation is crucial for resolving the various bile acid isomers. sciex.comnih.gov Reversed-phase columns, such as a C18 column, are commonly employed to separate the bile acids based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and/or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used to achieve optimal separation. nih.govthermofisher.cn

Following separation by UPLC, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is typically preferred for bile acid analysis as it provides better sensitivity compared to the positive ion mode. nih.govnih.gov The mass spectrometer is operated in MRM mode for targeted quantification. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) for each bile acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity. nih.gov For some unconjugated bile acids like 7-keto-DCA, which show limited fragmentation, the transition may be set from the precursor ion to the precursor ion itself. nih.gov

Table 1: Typical UPLC-MRM/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 405.3 |

| Product Ion (Q3) | m/z 405.3 |

| Collision Energy (V) | -160 |

| Declustering Potential (V) | -10 |

This table is generated based on data from multiple sources detailing common methodologies for bile acid analysis. nih.gov

Synthesis Methods (Microbial Transformation, Chemical Synthesis)

This compound is a key intermediate in the synthesis of other biologically important bile acids, such as ursodeoxycholic acid (UDCA). researchgate.net Its production can be achieved through both microbial and chemical methods.

Microbial Transformation

Microbial transformation is a widely explored route for the synthesis of 7-keto bile acids. This biotransformation relies on the enzymatic activity of certain microorganisms that can selectively oxidize the 7α-hydroxyl group of primary bile acids. The key enzyme responsible for this conversion is 7α-hydroxysteroid dehydrogenase (7α-HSDH). nih.govnih.govwikipedia.org This enzyme catalyzes the oxidation of the 7α-hydroxyl group on cholic acid to produce this compound. nih.gov

Several bacterial species have been identified to possess 7α-HSDH activity and are capable of performing this transformation. Strains of Clostridium, such as Clostridium bifermentans and Clostridium limosum, as well as species like Bacteroides intestinalis, have been shown to effectively convert cholic acid and chenodeoxycholic acid into their corresponding 7-oxo derivatives. nih.govnih.govnih.gov The process involves incubating the primary bile acid substrate with whole-cell cultures of these bacteria. nih.gov The 7α-HSDH enzyme is often inducible, meaning its production by the bacteria can be enhanced by the presence of bile acids in the growth medium. nih.govnih.gov

Table 2: Microorganisms Involved in the Synthesis of 7-Keto Bile Acids

| Microorganism | Substrate | Product | Key Enzyme |

| Clostridium bifermentans | Cholic Acid | This compound | 7α-HSDH |

| Bacteroides intestinalis AM-1 | Cholic Acid | This compound | 7α-HSDH |

| Clostridium limosum | Cholic Acid | This compound | 7α-HSDH |

This table summarizes findings on microbial transformation of primary bile acids. nih.govnih.govnih.gov

Chemical Synthesis

Chemical synthesis provides an alternative route to this compound and its analogs. These methods often involve the selective oxidation of the 7α-hydroxyl group of a suitable bile acid precursor, such as cholic acid. The 7-oxo functionality serves as a crucial intermediate for further chemical modifications. For instance, the synthesis of 7-alkylated chenodeoxycholic acid derivatives starts from 3α-hydroxy-7-oxo-5β-cholanoic acid. nih.gov The synthetic procedure can involve a Grignard reaction between the keto bile acid and an alkyl magnesium halide to introduce alkyl groups at the 7-position. nih.gov

Furthermore, the stereoselective reduction of the 7-keto group is a key step in producing specific bile acid isomers. For example, ursodeoxycholic acid, the 7β-hydroxy epimer of chenodeoxycholic acid, can be produced by the stereoselective reduction of 7-ketolithocholic acid. researchgate.net This highlights the importance of 7-keto bile acids as versatile intermediates in the chemical synthesis of various bile acid analogs. nih.govfrontiersin.org

Future Directions and Translational Research

Deeper Elucidation of Molecular Signaling Pathways

Bile acids are now recognized as critical signaling molecules that regulate metabolism and inflammation through receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). researchgate.netmdpi.com While the signaling roles of primary bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA) are well-documented, the specific molecular pathways governed by 7-keto-DCA remain largely uncharted. mdpi.comnih.gov

Future research must focus on identifying the specific receptors and downstream targets with which 7-keto-DCA interacts. It is crucial to determine whether 7-keto-DCA acts as an agonist or antagonist for known bile acid receptors like FXR, or if it engages with novel, yet-to-be-identified signaling cascades. nih.gov Studies have shown that alterations in the bile acid pool, including increases in keto-bile acids, can potentiate hepatotoxicity through pro-inflammatory mechanisms. nih.gov Therefore, a deeper understanding of how 7-keto-DCA modulates gene expression and cellular function is essential to unravel its contribution to health and disease. Investigating its role in protein kinase cascades, cyclic AMP (cAMP) synthesis, and calcium mobilization will be vital. mdpi.com

Advanced Understanding of Gut Microbiota-Host Interactions

The synthesis of 7-keto-DCA is exclusively a function of the gut microbiota, arising from the oxidation of the primary bile acid, cholic acid. nih.goviarc.fr This positions 7-keto-DCA as a direct molecular link between microbial activity and host physiology. The formation of keto-bile acids is carried out by a range of intestinal bacteria possessing hydroxysteroid dehydrogenase (HSDH) enzymes. researchgate.netnih.gov Specific bacteria, including certain species of Clostridium, Lactobacillus, and Bifidobacterium, have been implicated in its production. nih.govmedchemexpress.com

Development of Targeted Therapeutic Strategies

The involvement of secondary bile acids in the pathogenesis of metabolic and inflammatory diseases makes their metabolic pathways attractive therapeutic targets. researchgate.netresearchgate.net As evidence links elevated 7-keto-DCA to specific disease states, strategies aimed at modulating its concentration are becoming a plausible therapeutic goal.

One potential strategy involves the targeted manipulation of the gut microbiota. This could be achieved through the development of next-generation probiotics or prebiotics designed to inhibit the growth of 7-keto-DCA-producing bacteria or to promote the growth of microbes that produce beneficial bile acid metabolites. researchgate.net Another approach could be the development of small molecule inhibitors that specifically target the bacterial HSDH enzymes responsible for 7-keto-DCA synthesis. Conversely, if 7-keto-DCA is found to have protective effects in certain contexts, engineered microbes could be designed to produce it in controlled amounts. cornell.edu Furthermore, understanding its downstream signaling pathways could lead to the development of drugs that block its detrimental effects or mimic any beneficial actions on host receptors. nih.gov

Biomarker Validation for Disease Diagnosis and Prognosis

One of the most promising translational applications for 7-keto-DCA is its use as a clinical biomarker. Recent metabolomic studies have provided compelling evidence linking its abundance to specific liver diseases. For instance, significantly higher levels of 7-keto-DCA have been found in patients with non-alcoholic steatohepatitis (NASH) compared to those with simple steatosis, suggesting it could be a "biochemical signature of NAFLD progression". nih.gov Similarly, in animal models of early-stage alcoholic liver disease (ALD), hepatic levels of 7-keto-DCA were markedly increased, being detectable in alcohol-fed mice while remaining below the level of quantification in control animals. nih.gov

The table below summarizes key findings from studies investigating 7-keto-DCA as a disease biomarker.

| Disease State | Finding | Significance | Reference |

| Non-alcoholic Steatohepatitis (NASH) | Plasma levels of 7-Keto-DCA were significantly increased in patients with definite NASH compared to those with simple steatosis. | May serve as a non-invasive biomarker to identify patients with progressive NAFLD. | nih.gov |

| Alcoholic Liver Disease (ALD) | 7-Keto-DCA was detected in the liver tissue of ethanol-consuming mice but was below the limit of quantification in control mice. | Could be an early indicator of alcohol-induced liver injury, even before significant histological changes occur. | nih.gov |

| Acetaminophen-induced Liver Injury | Plasma levels of 7-keto-DCA showed significant changes in rats treated with high doses of acetaminophen (B1664979). | Suggests a role in drug-induced liver injury and potential as a biomarker for hepatotoxicity. | nih.gov |

Future efforts must focus on validating these initial findings in large, diverse, and longitudinal human cohorts. researchgate.net This research is necessary to establish specific cut-off values and to assess the sensitivity and specificity of 7-keto-DCA as a diagnostic or prognostic tool, potentially in combination with other biomarkers.

Exploration in Nutraceutical Applications

The field of nutraceuticals, which focuses on food-derived products with health benefits, offers another intriguing avenue for 7-keto-DCA-related research. While direct application of 7-keto-DCA as a supplement is not established, its status as a microbial metabolite opens the door for indirect modulation through diet and supplementation.

Q & A

Q. What analytical methods are recommended for quantifying 7-Ketodeoxycholic acid in biological samples?